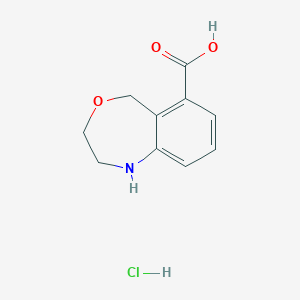

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 229.66 . It is a powder at room temperature . The IUPAC name for this compound is 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine-6-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of benzoxazepine derivatives has been achieved through various methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .Molecular Structure Analysis

The InChI code for 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride is 1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-14-5-4-11-9;/h1-3,11H,4-6H2,(H,12,13);1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride are not mentioned in the search results, benzoxazepine derivatives have been synthesized through a variety of methods . These methods include esterification of biologically active salicylanilides with some N-protected amino acids , and Cu(I)-catalyzed cycloaddition of azido-alkynes .Physical And Chemical Properties Analysis

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 229.66 .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride has been investigated for its anticonvulsant effects. In a study conducted in mice, the compound demonstrated promising activity against seizures when administered intraperitoneally . Further research could explore its mechanism of action and potential clinical applications in epilepsy management.

Anxiolytic Activity

Anxiolytics are substances that reduce anxiety. Compound BIF-60, a derivative of 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid, exhibited anxiolytic effects in mice. It significantly decreased exploratory activity compared to the control group . Investigating its impact on anxiety-related disorders could be valuable.

Synthesis of Benzodiazepine Derivatives

The compound’s structure resembles that of benzodiazepines. Researchers have used similar scaffolds to synthesize 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives. These compounds have diverse pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects . Exploring modifications of 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid for novel benzodiazepine analogs could be fruitful.

Anticancer Potential

While not extensively studied, benzoxazepine derivatives have shown promise in anticancer research. Researchers have synthesized related compounds using microwave heating and cyclization methods . Investigating the cytotoxic effects of 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid derivatives against cancer cell lines could reveal their potential as novel chemotherapeutic agents.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-14-5-4-11-9;/h1-3,11H,4-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFQEPWKGOFLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(C=CC=C2N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

methylene]amino}oxy)carbonyl]thiophene](/img/structure/B2816487.png)

![methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2816488.png)

![3-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2816489.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)

![1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2816495.png)